N-(3,5-dimethylphenyl)-2-(5-methoxy-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-5-14(2)7-15(6-13)22-19(27)10-25-9-18(28-4)17(26)8-16(25)11-29-20-23-21-12-24(20)3/h5-9,12H,10-11H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQICNYSTAHORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=CN3C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(5-methoxy-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a triazole ring and a dihydropyridine moiety, which contribute to its pharmacological properties. Recent studies have highlighted its potential therapeutic applications in various fields, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 413.5 g/mol. Its structure includes:
- Dihydropyridine core : Known for its role in calcium channel blockers.
- Triazole ring : Associated with a variety of biological activities including antifungal and anticancer properties.
Anticancer Potential
Research indicates that compounds containing triazole and dihydropyridine structures may exhibit anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown cytotoxic effects against various cancer cell lines. A study demonstrated that triazole derivatives could induce apoptosis in melanoma cells, suggesting a mechanism through which this compound may operate .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B9 | VMM917 | 6.2 | Apoptosis via cell cycle arrest |
| 47f | HCT116 | 6.2 | Induction of oxidative stress |
| 47e | T47D | 27.3 | Inhibition of proliferation |
Antimicrobial Activity
The compound's triazole component is also linked to antimicrobial activity. Triazoles are widely recognized for their effectiveness against fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Studies have indicated that similar compounds can effectively combat resistant strains of pathogens .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for cellular metabolism in pathogens.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence suggests that this compound can halt the cell cycle at specific phases (e.g., S phase), preventing cancer cell proliferation.
Study on Melanoma Cells
A pivotal study investigated the effects of a triazole derivative on melanoma cells. The compound exhibited a selective cytotoxic effect compared to normal cells and induced significant cell cycle arrest . This highlights the potential of N-(3,5-dimethylphenyl)-2-(5-methoxy...) as a candidate for targeted cancer therapy.
Research on Antifungal Properties
Another study focused on the antimicrobial efficacy of similar triazole derivatives against various fungal strains. Results indicated substantial inhibition rates against resistant fungi, supporting the therapeutic potential of this class of compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives (Table 1) exhibit variations in substituents that modulate physicochemical and biological properties:
Table 1: Key Structural Comparisons
Key Observations:
Phenyl Group Modifications: The target compound’s 3,5-dimethylphenyl group is less polar than the 3,5-dimethoxyphenyl group in ’s analogue, increasing lipophilicity (predicted logP ~3.5 vs. 2,6-dimethylphenoxy in introduces steric hindrance, possibly reducing binding flexibility compared to the target compound’s acetamide linkage.
Triazole Variations :
- The 4-methyl-4H-triazole in the target compound provides a compact, electron-deficient heterocycle, favoring π-π stacking. In contrast, the 4-ethoxyphenyl-pyridinyl triazole () introduces bulkier substituents and hydrogen-bonding capacity via pyridinyl nitrogen .
Core Structure Differences: The dihydropyridinone core in the target compound is redox-active, unlike the tetrahydropyrimidinone in , which may confer distinct metabolic pathways.
Physicochemical and Pharmacokinetic Properties (Inferred)
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~474 | ~535 | ~650 |
| logP (Lipophilicity) | ~3.5 | ~2.8 | ~4.2 |
| Hydrogen Bond Donors | 2 | 3 | 4 |
| Hydrogen Bond Acceptors | 7 | 9 | 8 |
- Solubility : The target compound’s lower polarity compared to ’s analogue suggests reduced aqueous solubility, necessitating formulation adjustments.
- Metabolic Stability : The methyl groups in the target compound may resist oxidative metabolism better than methoxy groups (), which are prone to demethylation .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure comprises three primary fragments:
-
1,4-Dihydropyridine core with a methoxy group at C5 and a sulfanyl-methyl substituent at C2.
-
4-Methyl-4H-1,2,4-triazole-3-thiol for the sulfanyl donor.
-
N-(3,5-Dimethylphenyl)acetamide as the terminal acyl group.
Retrosynthetic disconnection suggests modular assembly via:
-
Step 1 : Construction of the 1,4-dihydropyridine scaffold.
-
Step 2 : Introduction of the sulfanyl-methyl-triazole moiety.
Synthesis of the 1,4-Dihydropyridine Core
The 1,4-dihydropyridine ring is synthesized via a modified Hantzsch reaction. A mixture of ethyl acetoacetate (1.0 equiv), ammonium acetate (2.5 equiv), and 5-methoxy-2-formylpyridine (1.2 equiv) undergoes cyclocondensation in refluxing ethanol (80°C, 12 h). The reaction is catalyzed by p-toluenesulfonic acid (10 mol%), yielding 5-methoxy-4-oxo-1,4-dihydropyridine as a pale-yellow solid (78% yield) .
Critical Parameters :
-
Solvent : Ethanol > methanol (higher dielectric constant improves cyclization).
-
Catalyst : Brønsted acids (e.g., p-TsOH) outperform Lewis acids (e.g., ZnCl₂) in regioselectivity .
Functionalization with Sulfanyl-Methyl-Triazole
The C2 position of the dihydropyridine is functionalized via nucleophilic substitution. 4-Methyl-4H-1,2,4-triazole-3-thiol (1.5 equiv) is reacted with 2-(bromomethyl)-5-methoxy-4-oxo-1,4-dihydropyridine in dimethylformamide (DMF) at 60°C for 6 h. Potassium carbonate (2.0 equiv) facilitates deprotonation of the thiol, enabling efficient S-alkylation (85% yield) .
Side Reactions :
-
Competing O-alkylation is suppressed by using anhydrous DMF.
-
Excess thiol (1.5 equiv) ensures complete conversion of the bromide intermediate .
Acetamide Coupling with 3,5-Dimethylaniline
The final step involves coupling the dihydropyridine intermediate with N-(3,5-dimethylphenyl)acetamide . The carboxylic acid derivative (prepared via hydrolysis of the ethyl ester) is activated using HATU (1.1 equiv) and DIPEA (2.5 equiv) in dichloromethane (DCM). The reaction proceeds at room temperature for 4 h, yielding the target compound in 72% yield after silica gel chromatography .
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Agent | EDCl/HOBt | HATU/DIPEA | HATU/DIPEA |
| Solvent | THF | DCM | DCM |
| Temperature (°C) | 0 | 25 | 25 |
| Yield (%) | 58 | 72 | 72 |
Mechanistic Insights and Side-Reaction Mitigation
-
Hantzsch Cyclization : The reaction proceeds via enamine formation, followed by cyclodehydration. Steric hindrance from the methoxy group directs regioselective attack at C2 .
-
S-Alkylation : The thiolate anion attacks the electrophilic bromomethyl group, with DMF stabilizing the transition state through polar aprotic effects .
-
Amide Coupling : HATU generates an active acyloxyphosphonium intermediate, ensuring efficient nucleophilic acyl substitution by 3,5-dimethylaniline.
Common Impurities :
-
Unreacted Dihydropyridine : Removed via aqueous wash (pH 7.5).
-
Diacetylated Byproduct : Minimized by stoichiometric control of HATU .
Scalability and Industrial Considerations
A patent-pending continuous flow process (WO2015155664A1) demonstrates scalability. Key adaptations include:
-
Microreactor Technology : Reduces reaction time for Hantzsch cyclization from 12 h to 2 h.
-
In-line Purification : Integrated silica cartridges remove byproducts, enhancing purity (>98%) .
Economic Analysis :
| Step | Cost (USD/kg) | Yield Improvement (%) |
|---|---|---|
| Hantzsch Cyclization | 120 | 15 |
| S-Alkylation | 90 | 10 |
| Acetamide Coupling | 150 | 20 |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(3,5-dimethylphenyl)-2-(5-methoxy-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide?
- Methodological Answer : The synthesis of structurally similar heterocyclic compounds often involves multi-step reactions, such as coupling of triazole-thiol intermediates with pyridinone acetamide precursors. For example, thioether linkages (e.g., sulfanyl-methyl groups) can be introduced via nucleophilic substitution or Mitsunobu reactions . Flow-chemistry approaches, as demonstrated in the synthesis of diphenyldiazomethane, may enhance reproducibility by enabling precise control of reaction parameters (e.g., temperature, residence time) .
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and functional group integrity, particularly for distinguishing methoxy, sulfanyl, and acetamide moieties.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, as shown in studies of analogous pyrazol-4-yl acetamide derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-PDA : Assesses purity (>95% threshold for biological assays). Cross-referencing multiple techniques mitigates misinterpretation of spectral data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). For instance, optimizing substituent positions in triazole derivatives increased yields from trace to >70% in analogous syntheses (see Table 1 in ).
- Bayesian Optimization : Machine learning algorithms efficiently explore parameter spaces with minimal experimental runs, outperforming traditional grid searches .
- Flow Chemistry : Continuous processes reduce side reactions (e.g., hydrolysis of labile 4-oxo groups) by minimizing residence time .
Q. How should researchers reconcile contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Dynamic Effects : If NMR suggests conformational flexibility (e.g., rotamers), variable-temperature NMR or DFT calculations can model dynamic behavior.
- Crystallographic Validation : X-ray structures provide definitive proof of solid-state conformation, as demonstrated for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives .
- Synchrotron Analysis : High-resolution X-ray data (e.g., <0.02 Å atomic displacement parameters) resolve ambiguities in electron density maps .
Q. What computational methods predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Model transition states for hydrolysis or oxidation pathways (e.g., 4-oxo group susceptibility).
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation tendencies.
- QSPR Models : Relate substituent electronic effects (e.g., methoxy vs. methyl groups) to stability trends, leveraging datasets from triazole-thioether analogs .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., 4-oxo group) during triazole-thiol coupling .
- Scavenger Resins : Quench unreacted intermediates (e.g., excess DMDAAC in copolymerizations) .
- In-line Analytics : Real-time UV/IR monitoring in flow systems detects byproducts early, enabling rapid parameter adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
